molecular formula C15H15NO3 B2538682 (4-Methoxy-phenylamino)-phenyl-acetic acid CAS No. 60561-74-2

(4-Methoxy-phenylamino)-phenyl-acetic acid

Cat. No. B2538682
CAS RN: 60561-74-2
M. Wt: 257.289
InChI Key: LIQPHPMJPNSAED-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetic acid is a type of organic compound used as a building block in organic synthesis . It’s also known as Homoanisic acid . The compound is often used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst . It can also serve as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .


Synthesis Analysis

A method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide has been described in a patent . The method involves the use of methyl phenoxide, glyoxylic acid, concentrated acid, iodine, red phosphorus, and glacial acetic acid . This method is noted for its simplicity, short reaction time, high production efficiency, low synthesis cost, and mild reaction conditions .


Molecular Structure Analysis

The linear formula for 4-Methoxyphenylacetic acid is CH3OC6H4CH2CO2H . Its molecular weight is 166.17 .


Chemical Reactions Analysis

Carboxylic acids like 4-Methoxyphenylacetic acid donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic . Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat . Carboxylic acids in aqueous solution and liquid or molten carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

4-Methoxyphenylacetic acid appears as pale yellow or off-white colored flakes . It has a boiling point of 140 °C/3 mmHg and a melting point of 84-86 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • (4-Methoxy-phenylamino)-phenyl-acetic acid and related compounds have been synthesized through various chemical processes. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized using bromine in acetic acid, demonstrating the potential for regioselective bromination of similar compounds (Guzei, Gunderson, & Hill, 2010). Another study involved the synthesis of 4-[(4-phenyl-1,2,5-oxadiazole-2-oxide-3-yl)-methoxy]benzyl 2-(2,6-dichlorophenylamino)phenylacetate, indicating the versatility of such compounds in chemical synthesis (Wang Wei-dong, 2003).

Pharmacological Potential

  • Various derivatives of this compound have shown potential in pharmacological applications. For instance, a study on oxyiminoalkanoic acid derivatives, structurally related to this compound, demonstrated significant glucose and lipid-lowering effects, highlighting their potential as antidiabetic agents (Imoto, Sugiyama, Kimura, & Momose, 2003). Additionally, derivatives such as 1-Phenyl-1H-indazole with a methoxy-phenyl-acetic acid component exhibited analgesic and anti-inflammatory activities, suggesting their use in pain and inflammation management (Mosti, Sansebastiano, Fossa, Schenone, & Mattioli, 1992).

Analytical and Diagnostic Applications

  • In the field of analytical chemistry, derivatives of this compound have been used in methodologies for detecting and quantifying various biological substances. For example, a study developed a capillary gas chromatography method for the determination of catecholamine metabolites using tert-butyldimethylsilyl derivatives of substances including 3-methoxy-4-hydroxyphenylacetic acid, indicating the utility of these compounds in biochemical analysis (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Chemical Stability and Optimization Studies

  • Studies on the stability and optimization of these compounds have been conducted to enhance their applications in various fields. For instance, research on the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid, a related compound, examined its degradation in different pH conditions, providing valuable information for its use in pharmaceutical formulations (Pretzer & Repta, 1987).

Safety and Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes and may be toxic if ingested . It’s classified as non-combustible, but it may decompose upon heating to produce corrosive and/or toxic fumes . Contact with metals may evolve flammable hydrogen gas .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-Methoxy-phenylamino)-phenyl-acetic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s phenyl-acetic acid moiety and the methoxy-phenylamino group .

Cellular Effects

It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It would be interesting to identify any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

It would be beneficial to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

It would be interesting to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-(4-methoxyanilino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-13-9-7-12(8-10-13)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQPHPMJPNSAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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